molecular formula C10H14O3 B1293700 3,4-Dimethoxyphenethyl alcohol CAS No. 7417-21-2

3,4-Dimethoxyphenethyl alcohol

Cat. No. B1293700
Key on ui cas rn: 7417-21-2
M. Wt: 182.22 g/mol
InChI Key: SRQAJMUHZROVHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06518315B1

Procedure details

To a solution of 3,4-dimethoxyphenylacetic acid (2 g) in anhydrous THF (40 ml) at 0° C. under N2 was added dropwise borane-methyl sulfide complex (10 M, 1.5 ml). The mixture was stirred at room temperature for further 4 hrs. Cold water (5 ml) was added to destroy any excess of borane followed by the addition of H2SO4 (1 M, 50 ml). The mixture was extracted three time with ethyl acetate (50 ml). The organic layer was separated and evaporated off to give a colourless liquid which was then purified by column chromatography to afford a colourless solid in quantitative yield.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][C:12](O)=[O:13])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].O>C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][OH:13])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CC(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for further 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to destroy any excess of borane
ADDITION
Type
ADDITION
Details
followed by the addition of H2SO4 (1 M, 50 ml)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted three time with ethyl acetate (50 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
evaporated off
CUSTOM
Type
CUSTOM
Details
to give a colourless liquid which
CUSTOM
Type
CUSTOM
Details
was then purified by column chromatography
CUSTOM
Type
CUSTOM
Details
to afford a colourless solid in quantitative yield

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
COC=1C=C(C=CC1OC)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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